- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,

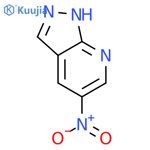

Cas no 942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine)

![1H-Pyrazolo[3,4-B]pyridin-5-amine structure](https://de.kuujia.com/scimg/cas/942185-01-5x500.png)

942185-01-5 structure

Produktname:1H-Pyrazolo[3,4-B]pyridin-5-amine

1H-Pyrazolo[3,4-B]pyridin-5-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1H-Pyrazolo[3,4-b]pyridin-5-amine

- 5-Amino-1H-pyrazolo[3,4-b]pyridine

- 1H-Pyrazolo[3,4-b]pyridin-5-ylamine

- pyrazolo[5,4-b]pyridine-5-ylamine

- OVICNYHPCJRQEY-UHFFFAOYSA-N

- SBB073488

- STL414928

- PB20505

- AK114280

- ST1171144

- AB0038308

- ST45255704

- Y5668

- 2H-pyrazolo[3,4-b]pyridin-5-amine

- WQA

- SCHEMBL1496196

- DTXSID20673053

- AKOS005169606

- EN300-176231

- 1H-Pyrazolo[3 pound not4-b]pyridin-5-amine

- CS-D0316

- SY031794

- MFCD10699403

- DB-345760

- 942185-01-5

- GS-6692

- 1H-Pyrazolo[3,4-B]pyridin-5-amine

-

- MDL: MFCD10699403

- Inchi: 1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10)

- InChI-Schlüssel: OVICNYHPCJRQEY-UHFFFAOYSA-N

- Lächelt: N1NC2C(=CC(=CN=2)N)C=1

Berechnete Eigenschaften

- Genaue Masse: 134.059246208g/mol

- Monoisotopenmasse: 134.059246208g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 0

- Komplexität: 127

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 67.6

- XLogP3: 0.1

1H-Pyrazolo[3,4-B]pyridin-5-amine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-176231-0.25g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95% | 0.25g |

$27.0 | 2023-09-20 | |

| Enamine | EN300-176231-2.5g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95% | 2.5g |

$119.0 | 2023-09-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00423-1G |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 97% | 1g |

¥ 640.00 | 2023-04-12 | |

| Chemenu | CM109144-50g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95%+ | 50g |

$1513 | 2024-07-19 | |

| Enamine | EN300-176231-1.0g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95% | 1g |

$56.0 | 2023-06-03 | |

| Chemenu | CM109144-1g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95%+ | 1g |

$94 | 2024-07-19 | |

| eNovation Chemicals LLC | D494268-1G |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 97% | 1g |

$105 | 2024-05-23 | |

| Enamine | EN300-176231-10.0g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95% | 10g |

$435.0 | 2023-06-03 | |

| Chemenu | CM109144-10g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95%+ | 10g |

$473 | 2024-07-19 | |

| Chemenu | CM109144-100g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95%+ | 100g |

$2459 | 2024-07-19 |

1H-Pyrazolo[3,4-B]pyridin-5-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Stannous chloride Solvents: Ethanol , Toluene ; 3 h, 70 °C; 70 °C → rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

Referenz

- N-Pyrazolo[3,4-b]pyridinyl benzamide derivatives as Raf inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Ethyl acetate ; 22 °C

Referenz

- Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors, ACS Medicinal Chemistry Letters, 2011, 2(5), 342-347

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 1 atm, rt

Referenz

- Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 15 h, rt

Referenz

- Preparation of substituted bicyclic aromatic carboxamide and urea derivatives as vanilloid receptor ligands, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Ethanol ; rt; 1 h, rt

Referenz

- Novel imidazopyriminespyrazolopyridin-benzenesulfonamide analog antifungal compounds directed against plant pathogenic basidiomycete fungi, World Intellectual Property Organization, , ,

1H-Pyrazolo[3,4-B]pyridin-5-amine Raw materials

- 5-Nitro-1H-pyrazolo[3,4-b]pyridine

- Carbamic acid, N-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[3,4-b]pyridin-5-yl]-, 1,1-dimethylethyl ester

1H-Pyrazolo[3,4-B]pyridin-5-amine Preparation Products

1H-Pyrazolo[3,4-B]pyridin-5-amine Verwandte Literatur

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine) Verwandte Produkte

- 2228308-05-0(2-(3-bromo-5-chlorophenyl)propanenitrile)

- 1368947-78-7(1-(2-chloro-4-methoxyphenyl)cyclopropylmethanamine)

- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)

- 1803797-19-4(2-Iodo-5-methyl-4-phenylpyridine)

- 1261881-16-6(2-Hydroxy-5-(2-(trifluoromethoxy)phenyl)nicotinic acid)

- 1804875-95-3(Benzoic acid, 3-cyano-5-fluoro-4-hydroxy-)

- 1694419-44-7(methyl 7-ethyl-6-methyl-4H,5H,6H,7H-1,2,3triazolo1,5-apyrimidine-3-carboxylate)

- 898757-19-2(Ethyl 4-4-(azetidinomethyl)phenyl-4-oxobutyrate)

- 898760-27-5(3-(3-Bromophenyl)-2',6'-dimethylpropiophenone)

- 1172413-56-7(7-Bromo-4-hydrazinoquinoline hydrochloride)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:942185-01-5)1H-Pyrazolo[3,4-B]pyridin-5-amine

Reinheit:99%

Menge:100g

Preis ($):1548.0